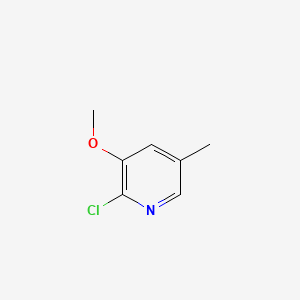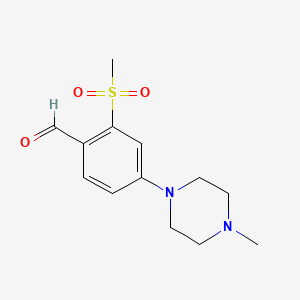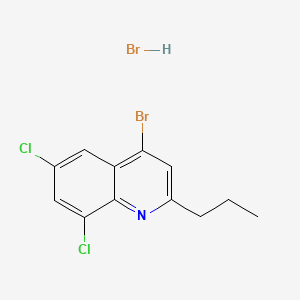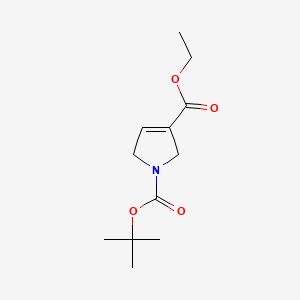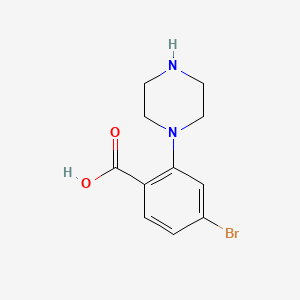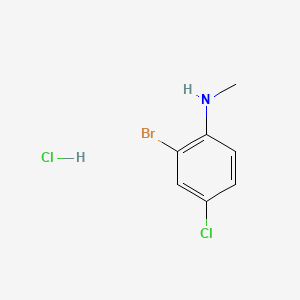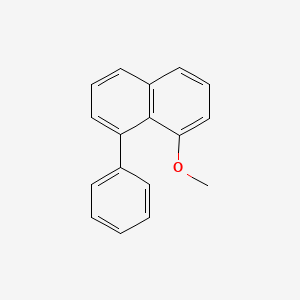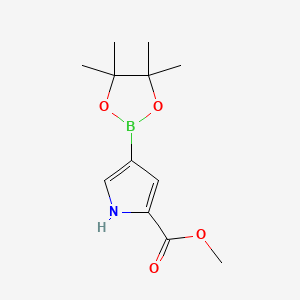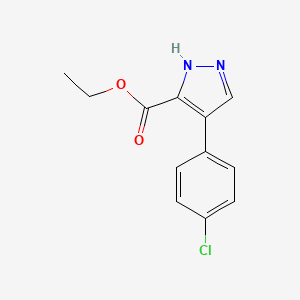![molecular formula C14H16N2O3 B599113 tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-53-8](/img/structure/B599113.png)
tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic synthesis. One common route includes:
Starting Material: The synthesis often begins with commercially available starting materials such as 3-methylpyridine.
Cyclization: The cyclization to form the pyrrolo[2,3-b]pyridine core can be carried out using a suitable cyclizing agent under controlled conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 3-carboxy-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Reduction: 3-hydroxymethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Substitution: 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound is investigated for its potential biological activities. The pyrrolo[2,3-b]pyridine scaffold is known for its presence in various bioactive molecules, including kinase inhibitors and other therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its versatility in chemical reactions makes it a useful intermediate in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of compounds containing the pyrrolo[2,3-b]pyridine core often involves interaction with specific molecular targets such as enzymes or receptors. For instance, kinase inhibitors derived from this scaffold typically bind to the ATP-binding site of kinases, thereby inhibiting their activity and modulating signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Lacks the tert-butyl protecting group.
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Lacks the methyl group at the 5-position.
tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Lacks the formyl group.
Uniqueness
The presence of both the formyl and tert-butyl carboxylate groups in tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate provides unique reactivity and stability, making it a valuable intermediate for further chemical transformations. Its structure allows for selective modifications, which can be advantageous in the synthesis of complex molecules with potential biological activities.
特性
IUPAC Name |
tert-butyl 3-formyl-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWOXRUBNPFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673631 |
Source


|
| Record name | tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-53-8 |
Source


|
| Record name | tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
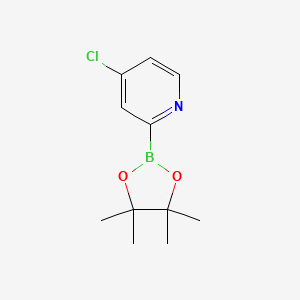
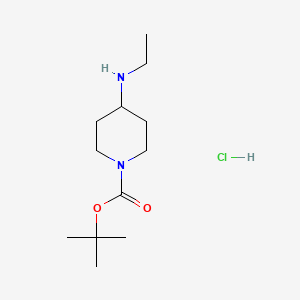
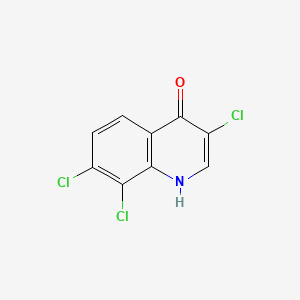
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
